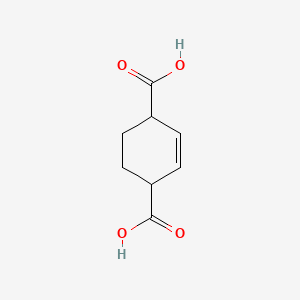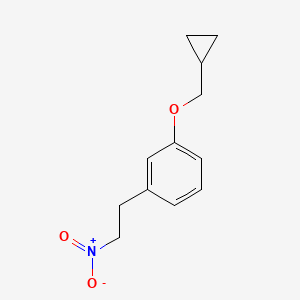![molecular formula C27H33N3O7 B8486110 tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B8486110.png)
tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,5-dihydropyrrole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,5-dihydropyrrole-1-carboxylate is a complex organic compound that features a chromenone core, morpholine groups, and a dihydropyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,5-dihydropyrrole-1-carboxylate typically involves multi-step organic synthesis. The key steps include:
Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Introduction of Morpholine Groups: Morpholine can be introduced via nucleophilic substitution reactions, where the chromenone intermediate reacts with morpholine in the presence of a base.
Formation of the Dihydropyrrole Moiety: This step involves the cyclization of an appropriate precursor, such as an amino acid derivative, under conditions that promote the formation of the dihydropyrrole ring.
Final Coupling and Protection: The final step involves coupling the chromenone-morpholine intermediate with the dihydropyrrole precursor, followed by protection of the carboxylate group using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The chromenone core can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction of the chromenone core can lead to the formation of dihydrochromenone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, this compound may be used to study the interactions of chromenone derivatives with biological targets, such as enzymes or receptors.
Medicine
The unique structural features of this compound make it a potential candidate for drug development, particularly for targeting specific enzymes or receptors involved in disease processes.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,5-dihydropyrrole-1-carboxylate likely involves interactions with specific molecular targets, such as enzymes or receptors. The chromenone core may interact with the active site of enzymes, while the morpholine groups could enhance binding affinity through hydrogen bonding or hydrophobic interactions.
類似化合物との比較
Similar Compounds
Chromenone Derivatives: Compounds such as coumarins and flavonoids share the chromenone core.
Morpholine Derivatives: Compounds like morpholine-4-carboxamide and morpholine-4-sulfonamide have similar morpholine groups.
Dihydropyrrole Derivatives: Compounds such as pyrrolidines and pyrroles share the dihydropyrrole moiety.
Uniqueness
The uniqueness of tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,5-dihydropyrrole-1-carboxylate lies in its combination of these three distinct structural features, which may impart unique biological activities and chemical reactivity not observed in simpler analogs.
特性
分子式 |
C27H33N3O7 |
|---|---|
分子量 |
511.6 g/mol |
IUPAC名 |
tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C27H33N3O7/c1-27(2,3)37-26(33)30-6-4-5-21(30)19-15-18(25(32)29-9-13-35-14-10-29)16-20-22(31)17-23(36-24(19)20)28-7-11-34-12-8-28/h4-5,15-17,21H,6-14H2,1-3H3 |
InChIキー |
FGMCVYZKHXHMLI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC=CC1C2=CC(=CC3=C2OC(=CC3=O)N4CCOCC4)C(=O)N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[1,5-a]pyrazine,8-methyl-3-(1-piperazinyl)-](/img/structure/B8486047.png)

![1-[4-(4-Methoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B8486062.png)


![N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide](/img/structure/B8486083.png)



![4H-Pyrido[1,2-a]pyrimidin-4-one, 7-methyl-3-(1H-tetrazol-5-yl)-](/img/structure/B8486095.png)

![3,4-Dihydrospiro[benzo[b]azepine-5,4'-piperidin]-2(1h)-one](/img/structure/B8486116.png)

